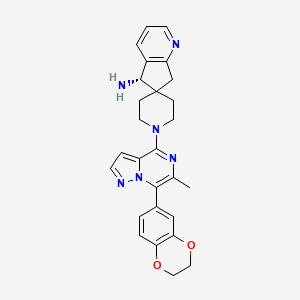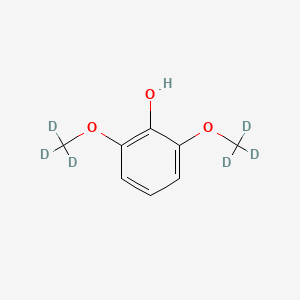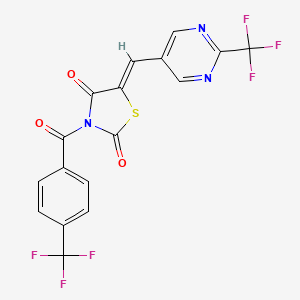
TAMRA-PEG2-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-PEG2-Maleimide is a compound that combines the properties of TAMRA (tetramethylrhodamine), a red fluorescent dye, with PEG (polyethylene glycol) units and a maleimide group. This compound is widely used in biochemical and biophysical research due to its ability to form covalent bonds with thiol groups, making it an excellent tool for labeling and tracking biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG2-Maleimide involves the conjugation of TAMRA with PEG units and the incorporation of a maleimide group. The process typically starts with the activation of TAMRA, followed by the attachment of PEG units through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA-PEG2-Maleimide primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions
The reaction between this compound and thiol groups is typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. Common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing biomolecules is a covalently linked conjugate. This product retains the fluorescent properties of TAMRA, allowing for easy detection and tracking in various applications .
Applications De Recherche Scientifique
TAMRA-PEG2-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and the development of biosensors.
Biology: Employed in cell labeling, imaging, and tracking studies.
Medicine: Utilized in diagnostic assays and the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and markers for quality control and research purposes
Mécanisme D'action
The mechanism of action of TAMRA-PEG2-Maleimide involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with free thiol groups, forming stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, preserving the integrity of the labeled biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA-PEG4-Maleimide: Contains four PEG units, offering increased solubility and flexibility.
TAMRA-PEG2-Azide: Features an azide group instead of a maleimide group, used in click chemistry reactions.
TAMRA-PEG2-Biotin: Includes a biotin group, allowing for strong binding to avidin or streptavidin
Uniqueness
TAMRA-PEG2-Maleimide is unique due to its combination of a fluorescent dye, PEG units, and a maleimide group. This combination provides excellent solubility, stability, and specificity for thiol groups, making it a versatile tool for various research applications .
Propriétés
Formule moléculaire |
C35H36N4O8 |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42) |
Clé InChI |
CIERBKQMSJKNLG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




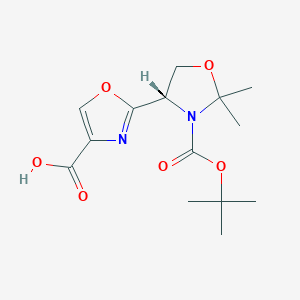
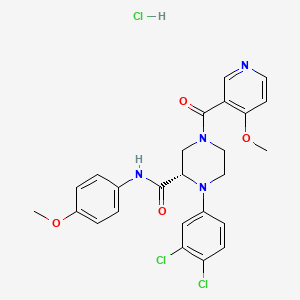


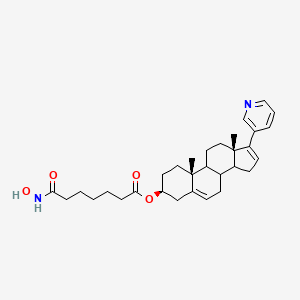
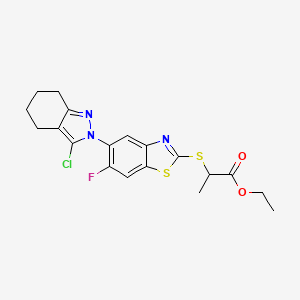
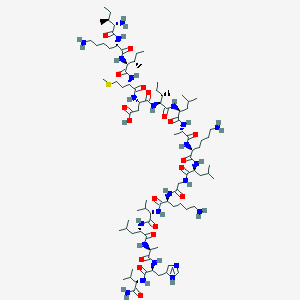
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
